molecular formula C23H23N3O5S B15152905 (4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

(4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B15152905
M. Wt: 453.5 g/mol
InChI Key: QZZRCOFMXNWVJT-WLRWDXFRSA-N
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Description

(4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that features a unique combination of functional groups and a polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolo[3,4-b]quinoline core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the thiophen-2-yl group: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

    Addition of the 3,4,5-trimethoxyphenyl group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group can be done using oxidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]quinoline core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4R,7S)-3-hydroxy-4-(phenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
  • (4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-thione

Uniqueness

The uniqueness of (4R,7S)-3-hydroxy-4-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

(4S,7S)-4-thiophen-2-yl-7-(3,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C23H23N3O5S/c1-29-15-9-12(10-16(30-2)21(15)31-3)11-7-13-18(14(27)8-11)19(17-5-4-6-32-17)20-22(24-13)25-26-23(20)28/h4-6,9-11,19H,7-8H2,1-3H3,(H3,24,25,26,28)/t11-,19-/m0/s1

InChI Key

QZZRCOFMXNWVJT-WLRWDXFRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC=CS5)C(=O)C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=CS5)C(=O)C2

Origin of Product

United States

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